1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene

Dielectric Spectroscopy Molecular Dynamics Conformational Analysis

For advanced materials science research, 1-(2-Pyridyl)-2-(3-pyridyl)-ethylene (CAS 17755-52-1) is the essential unsymmetrical isomer. Its unique 2,3'-substitution pattern provides a distinct dipole moment and coordination geometry, making it the required precursor for non-centrosymmetric MOFs, asymmetric cyclobutane synthesis, and precise dielectric spectroscopy studies.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
CAS No. 17755-52-1
Cat. No. B094293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene
CAS17755-52-1
Synonyms1-(2-PYRIDYL)-2-(3-PYRIDYL)-ETHYLENE
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C=CC2=CN=CC=C2
InChIInChI=1S/C12H10N2/c1-2-9-14-12(5-1)7-6-11-4-3-8-13-10-11/h1-10H/b7-6+
InChIKeyAUXDIUGCNUFQEM-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene (CAS 17755-52-1): Technical Profile for Procurement Specification


1-(2-Pyridyl)-2-(3-pyridyl)-ethylene (CAS 17755-52-1) is an unsymmetrical trans-dipyridylethylene with the molecular formula C₁₂H₁₀N₂ and a molecular weight of 182.22 g/mol [1]. As a constitutional isomer within the bis(pyridyl)ethylene family, it features pyridyl groups substituted at the 2- and 3-positions on the ethylene bridge, which confers distinct electronic properties, coordination behavior, and solid-state packing relative to its symmetrical 2,2′- and 3,3′-isomers [2].

1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene: Why Positional Isomer Substitution Is Not Trivial


Substituting 1-(2-pyridyl)-2-(3-pyridyl)-ethylene with its symmetrical 2,2′- or 3,3′-dipyridylethylene isomers in research or industrial workflows is not straightforward. The 2,3′-positional arrangement creates an unsymmetrical electronic environment and a unique dipole moment vector that fundamentally alters molecular dynamics, coordination chemistry, and supramolecular assembly compared to symmetrical counterparts [1]. This manifests in quantifiably different dielectric behavior (negative vs. positive non-linear dielectric effect) [2] and distinct coordination modes with transition metals [1], rendering the 2,3′-isomer the only suitable candidate for applications requiring this specific asymmetry.

1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene: Quantified Differential Evidence for Scientific Selection


1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene Exhibits Negative Non-Linear Dielectric Effect in Contrast to Positive Effect of Symmetrical Isomers

In dilute solution studies of trans-dipyridylethylenes, 1-(2-pyridyl)-2-(3-pyridyl)-ethylene exhibits a negative non-linear dielectric effect (NLDE), whereas the symmetrical 1-(2-pyridyl)-2-(2-pyridyl)ethylene and 1-(3-pyridyl)-2-(3-pyridyl)-ethylene exhibit positive NLDE [1]. The sign inversion is attributed to differences in the free energy of internal rotation of the pyridyl rings about the C–C axis, with the unsymmetrical 2,3′-isomer favoring a different conformational distribution [1].

Dielectric Spectroscopy Molecular Dynamics Conformational Analysis

1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene Shows Distinct Coordination Geometry and Magnetic Properties in Transition Metal Complexes Compared to Symmetrical Isomers

The cobalt(II), nickel(II), and copper(II) halide complexes of 1-(2-pyridyl)-2-(3-pyridyl)-ethylene adopt distinct coordination geometries and exhibit different magnetic and spectral properties compared to complexes of the symmetrical 1,2-di-(2-pyridyl)-ethylene and 1,2-di-(4-pyridyl)-ethylene isomers [1]. The unsymmetrical ligand cannot form the same type of bidentate chelate rings as the symmetrical isomers, leading to altered metal–ligand bonding and electronic spectra [1].

Coordination Chemistry Inorganic Synthesis Magnetic Susceptibility

1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene Displays Distinct Photoelectron Ionization Energies Relative to Symmetrical Dipyridylethylene Isomers

He I photoelectron spectra of trans-1-(2-pyridyl)-2-(3-pyridyl)-ethylene show π-ionization energies and nitrogen lone pair ionization potentials that differ measurably from those of trans-1,2-di-(2-pyridyl)-ethylene, trans-1-(2-pyridyl)-2-(4-pyridyl)-ethylene, and trans-1,2-di-(4-pyridyl)-ethylene [1]. SCF LCAO MO calculations at varying twist angles (ϑ = 0° to 60°) indicate that the 2,3′-isomer exhibits a distinct energetic ordering of molecular orbitals, with the unsymmetrical substitution pattern breaking the degeneracy present in symmetrical isomers [1].

Photoelectron Spectroscopy Electronic Structure Computational Chemistry

1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene Demonstrates Different Dielectric Relaxation Parameters Compared to Symmetrical 3,3′-Isomer

Dielectric relaxation studies of trans-1-(2-pyridyl)-2-(3-pyridyl)-ethylene in non-polar solvent reveal relaxation times and activation parameters that differ from those of the symmetrical trans-1,2-di-(3-pyridyl)-ethylene [1]. The presence of two non-equivalent pyridyl rings in the 2,3′-isomer introduces an additional degree of internal rotational freedom that alters the overall molecular reorientation dynamics compared to the symmetrical 3,3′-isomer [1].

Dielectric Relaxation Molecular Dynamics Conformational Equilibria

1-(2-Pyridyl)-2-(3-Pyridyl)-Ethylene: Evidence-Backed Application Scenarios for Procurement Decisions


Design of Asymmetric Coordination Polymers and Metal-Organic Frameworks

When the research objective is to construct coordination networks with non-centrosymmetric architectures or to introduce directional asymmetry in metal-organic frameworks, 1-(2-pyridyl)-2-(3-pyridyl)-ethylene is the required isomer. Its unsymmetrical 2,3′-disposition of nitrogen donors prevents the formation of the symmetric chelates or linear bridging modes characteristic of symmetrical dipyridylethylenes, enabling the synthesis of low-symmetry coordination polymers with distinct magnetic and optical properties [1].

Fundamental Studies of Molecular Internal Rotation and Conformational Dynamics

For dielectric spectroscopy and molecular dynamics investigations requiring a model system with two non-equivalent pyridyl rotors, 1-(2-pyridyl)-2-(3-pyridyl)-ethylene provides a well-characterized platform. Its negative non-linear dielectric effect [2] and distinct dielectric relaxation behavior [3] serve as quantitative benchmarks for validating computational models of internal rotation and conformational equilibria in heteroaromatic systems.

Electronic Structure Benchmarking via Photoelectron Spectroscopy

The photoelectron spectrum of 1-(2-pyridyl)-2-(3-pyridyl)-ethylene, with its unique pattern of π-ionizations and nitrogen lone pair ionization potentials [4], is a valuable reference for calibrating quantum chemical calculations of unsymmetrical conjugated heterocycles. The 2,3′-isomer fills a critical gap in the dipyridylethylene spectroscopic series, providing data for the development of more accurate computational methods for heteroaromatic electronic structure prediction.

Precursor for Asymmetric Photosensitive Materials and Crosslinking Agents

In the development of polymeric systems with photosensitive 1-aroyl-2-(3-pyridyl)ethylene moieties, the 2,3′-dipyridylethylene scaffold offers a distinct photoreactivity profile compared to symmetrical isomers [5]. The unsymmetrical substitution pattern influences both the photodimerization quantum yield and the regioselectivity of cycloaddition reactions, making the 2,3′-isomer the precursor of choice for synthesizing asymmetric cyclobutane derivatives and crosslinked polymer networks with tailored optical and mechanical properties.

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